molecular formula C18H26N4O5S B13962578 Methionyl-aspartyl-phenylalaninamide CAS No. 5934-92-9

Methionyl-aspartyl-phenylalaninamide

Cat. No.: B13962578
CAS No.: 5934-92-9
M. Wt: 410.5 g/mol
InChI Key: SIWKJSQISPNWDG-IHRRRGAJSA-N
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Description

Methionyl-aspartyl-phenylalaninamide is a compound consisting of methionine, aspartic acid, and phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionyl-aspartyl-phenylalaninamide can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves protecting the amino group in aspartic acid, converting it to its anhydride, and condensing it with phenylalanine methylester. The protective group is then removed to form the final compound . Enzymatic synthesis uses α-amino acid ester acyltransferase to produce the compound from aspartic acid dimethylester and phenylalanine .

Industrial Production Methods: Industrial production of this compound involves a combination of enzymatic and chemical reactions. The enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from aspartic acid dimethylester and phenylalanine is followed by chemical transformation to the final compound in an aqueous solution with methanol and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Methionyl-aspartyl-phenylalaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hydrochloric acid, and protective groups such as carbobenzoxy or formyl groups . The reactions typically occur under controlled conditions to ensure the desired product is formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester is a key intermediate in the synthesis of the final compound .

Scientific Research Applications

Methionyl-aspartyl-phenylalaninamide has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its role in protein synthesis and metabolic pathways. In medicine, it has potential therapeutic applications due to its involvement in various biochemical processes .

Mechanism of Action

The mechanism of action of methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by participating in protein synthesis and metabolic processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methionyl-aspartyl-phenylalaninamide can be compared with other similar compounds, such as ceruletide and aspartame. Ceruletide is a decapeptide with similar amino acid residues and is used as a diagnostic agent and gastrointestinal drug . Aspartame is a low-calorie sweetener with a similar structure and is widely used in the food industry

List of Similar Compounds:
  • Ceruletide
  • Aspartame

Properties

CAS No.

5934-92-9

Molecular Formula

C18H26N4O5S

Molecular Weight

410.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-12(19)17(26)22-14(10-15(23)24)18(27)21-13(16(20)25)9-11-5-3-2-4-6-11/h2-6,12-14H,7-10,19H2,1H3,(H2,20,25)(H,21,27)(H,22,26)(H,23,24)/t12-,13-,14-/m0/s1

InChI Key

SIWKJSQISPNWDG-IHRRRGAJSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

Origin of Product

United States

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